molecular formula C14H17NO6S B061962 3-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-3-oxopropanoic acid CAS No. 161364-64-3

3-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-3-oxopropanoic acid

Cat. No.: B061962
CAS No.: 161364-64-3
M. Wt: 327.35 g/mol
InChI Key: DZFYSYCITSELEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxyphenoxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with an appropriate alkylating agent to introduce the methoxyphenoxy group. This intermediate is then reacted with a thiazolidine derivative under controlled conditions to form the thiazolidine ring. The final step involves the oxidation of the thiazolidine ring to introduce the 1-oxide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the 1-oxide functionality.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives without the 1-oxide functionality.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The methoxyphenoxy group may also play a role in binding to specific receptors or proteins, modulating their function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Methoxyphenoxy)methyl)-3-thiazolidinepropanoic acid: Lacks the 1-oxide functionality.

    2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid: Similar structure but without the 1-oxide group.

Uniqueness

The presence of the 1-oxide functionality in 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide distinguishes it from other similar compounds. This functional group can significantly impact the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.

Properties

CAS No.

161364-64-3

Molecular Formula

C14H17NO6S

Molecular Weight

327.35 g/mol

IUPAC Name

3-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-3-oxopropanoic acid

InChI

InChI=1S/C14H17NO6S/c1-20-10-4-2-3-5-11(10)21-9-13-15(6-7-22(13)19)12(16)8-14(17)18/h2-5,13H,6-9H2,1H3,(H,17,18)

InChI Key

DZFYSYCITSELEY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC2N(CCS2=O)C(=O)CC(=O)O

Canonical SMILES

COC1=CC=CC=C1OCC2N(CCS2=O)C(=O)CC(=O)O

Synonyms

3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, 1-oxide

Origin of Product

United States

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